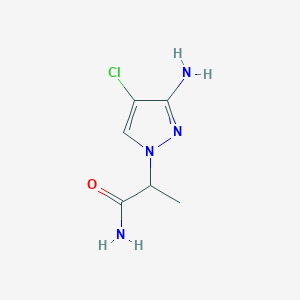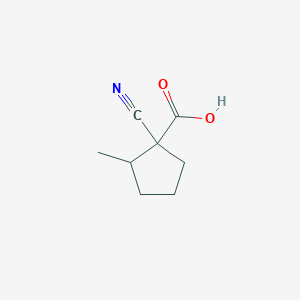![molecular formula C8H13N5O B13073926 3-[2-(3-Amino-1H-1,2,4-triazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13073926.png)
3-[2-(3-Amino-1H-1,2,4-triazol-1-yl)ethyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(3-Amino-1H-1,2,4-triazol-1-yl)ethyl]pyrrolidin-2-one is a heterocyclic organic compound that features a pyrrolidin-2-one ring substituted with a 3-amino-1H-1,2,4-triazol-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Amino-1H-1,2,4-triazol-1-yl)ethyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1H-1,2,4-triazole with an appropriate pyrrolidin-2-one derivative under controlled conditions. The reaction typically requires the use of a suitable solvent, such as acetonitrile or ethanol, and may involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(3-Amino-1H-1,2,4-triazol-1-yl)ethyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the triazole ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
3-[2-(3-Amino-1H-1,2,4-triazol-1-yl)ethyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[2-(3-Amino-1H-1,2,4-triazol-1-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1H-1,2,4-triazole: A related compound with similar structural features but lacking the pyrrolidin-2-one moiety.
1,2,4-Triazole: A simpler triazole derivative without the amino group or pyrrolidin-2-one ring.
Uniqueness
3-[2-(3-Amino-1H-1,2,4-triazol-1-yl)ethyl]pyrrolidin-2-one is unique due to its combination of the triazole ring and pyrrolidin-2-one moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H13N5O |
|---|---|
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
3-[2-(3-amino-1,2,4-triazol-1-yl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C8H13N5O/c9-8-11-5-13(12-8)4-2-6-1-3-10-7(6)14/h5-6H,1-4H2,(H2,9,12)(H,10,14) |
Clave InChI |
LQRUWUBZRLYLNR-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C1CCN2C=NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid](/img/structure/B13073847.png)

![1-Azabicyclo[3.3.1]nonane-4-thiol](/img/structure/B13073863.png)

![1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073891.png)

![2-(Aminomethyl)spiro[3.6]decane-2-carboxylic acid](/img/structure/B13073894.png)





![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13073928.png)
